molecular formula C19H18ClN3O2S B2977055 3-[(4-chlorophenyl)sulfanyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 896018-72-7

3-[(4-chlorophenyl)sulfanyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2977055
CAS No.: 896018-72-7
M. Wt: 387.88
InChI Key: SGYRUSFAFWHUHR-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized from hydrazides and carboxylic acids under cyclization conditions. The chlorophenyl sulfanyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl thiol reacts with an appropriate electrophile. The final step involves coupling the oxadiazole derivative with the chlorophenyl sulfanyl intermediate under amide bond-forming conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

3-[(4-chlorophenyl)sulfanyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects. For example, it could inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing inflammation or tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)sulfanyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual aromatic and heterocyclic nature allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-12-3-8-16(13(2)11-12)18-22-23-19(25-18)21-17(24)9-10-26-15-6-4-14(20)5-7-15/h3-8,11H,9-10H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYRUSFAFWHUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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